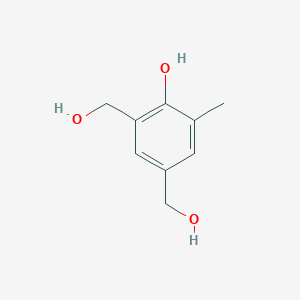

2,4-Bis(hydroxymethyl)-6-methylphenol

Description

Structure

3D Structure

Properties

CAS No. |

7451-94-7 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2,4-bis(hydroxymethyl)-6-methylphenol |

InChI |

InChI=1S/C9H12O3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3,10-12H,4-5H2,1H3 |

InChI Key |

NSBGRQGYTRBWNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,4 Bis Hydroxymethyl 6 Methylphenol

Established Synthetic Routes to 2,4-Bis(hydroxymethyl)-6-methylphenol

The most common and industrially significant method for the preparation of this compound involves the hydroxymethylation of o-cresol (B1677501).

Base-Catalyzed Hydroxymethylation of o-Cresol Precursors

The reaction of o-cresol with formaldehyde (B43269) in the presence of a base catalyst is the cornerstone of this compound synthesis. prepchem.com This electrophilic aromatic substitution introduces hydroxymethyl groups onto the phenol (B47542) ring. Sodium hydroxide (B78521) is a commonly employed catalyst in this process. prepchem.com The reaction is typically carried out in an aqueous medium at ambient temperatures for an extended period to ensure high conversion. prepchem.com Neutralization of the reaction mixture, often with a weak acid like acetic acid, is a critical step to isolate the product. prepchem.com

A representative procedure involves reacting o-cresol with an excess of formalin (an aqueous solution of formaldehyde) and sodium hydroxide in water. prepchem.com The mixture is allowed to react for several days at room temperature. prepchem.com Subsequent neutralization with acetic acid precipitates the desired product, this compound, which can then be collected. prepchem.com

Table 1: Reaction Parameters for Base-Catalyzed Hydroxymethylation of o-Cresol

| Parameter | Value | Reference |

| Precursor | o-Cresol | prepchem.com |

| Reagent | Formalin (38 wt%) | prepchem.com |

| Catalyst | Sodium Hydroxide | prepchem.com |

| Solvent | Water | prepchem.com |

| Temperature | 25°C | prepchem.com |

| Reaction Time | 96 hours | prepchem.com |

| Yield | 75 mol% | prepchem.com |

Exploration of Alternative Synthetic Pathways

While the base-catalyzed hydroxymethylation of o-cresol is the predominant method, research into alternative pathways continues. These efforts are often aimed at improving yield, reducing reaction times, or utilizing different starting materials. One area of exploration involves the use of different catalysts or reaction conditions to enhance selectivity and efficiency.

Another approach could involve the functionalization of a pre-existing phenol with hydroxymethyl groups through different chemical transformations. However, the direct hydroxymethylation of o-cresol remains the most straightforward and widely documented method for the synthesis of this compound.

Derivatization Strategies and Analogue Synthesis from this compound

The presence of three reactive hydroxyl groups—one phenolic and two benzylic—makes this compound a versatile building block for the synthesis of a wide range of derivatives.

Selective Functional Group Transformations

The hydroxyl groups of this compound can be selectively modified to yield various functionalized products. These transformations are crucial for tailoring the molecule's properties for specific applications.

Etherification: The phenolic hydroxyl group can be selectively etherified. For instance, reaction with 1-(bromomethyl)-3,5-bis[(4,6-dimethylpyridin-2-yl)aminomethyl]-2,4,6-triethylbenzene in the presence of potassium carbonate yields a complex ether derivative. nih.gov This highlights the ability to selectively target the more acidic phenolic hydroxyl group over the benzylic alcohols.

Silylation: Both the phenolic and alcoholic hydroxyl groups can be converted to their corresponding trimethylsilyl (B98337) (TMS) ethers using silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net This derivatization is often employed to increase the volatility and thermal stability of the compound for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net The use of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) allows for the formation of tert-butyldimethylsilyl (TBDMS) ethers. researchgate.net

Oxidation: The hydroxymethyl groups can be oxidized to formyl groups. While direct oxidation of this compound is not explicitly detailed in the provided results, related transformations on similar phenolic compounds are well-documented. For example, the oxidation of hydroxymethylphenols to the corresponding salicylaldehydes is a known reaction. orgsyn.org

Table 2: Examples of Selective Functional Group Transformations

| Starting Material | Reagent(s) | Functional Group Transformation | Product Type |

| 2,6-Bis(hydroxymethyl)-4-methylphenol | 1-(bromomethyl)-3,5-bis[(4,6-dimethylpyridin-2-yl)aminomethyl]-2,4,6-triethylbenzene, K2CO3 | Selective O-alkylation of phenolic hydroxyl | Aryl ether |

| Phenols | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation of hydroxyl groups | Trimethylsilyl ether |

| Phenols | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Silylation of hydroxyl groups | tert-Butyldimethylsilyl ether |

Formation of Substituted Phenol Derivatives for Specific Research Applications

The strategic modification of this compound allows for the creation of derivatives with tailored properties for various research and industrial applications.

One notable application is in the synthesis of antioxidants. The core phenolic structure is a known antioxidant motif, and derivatization can enhance this property. For example, the reaction of o-cresol with paraformaldehyde and n-octyl mercaptan in the presence of a cyclic secondary amine catalyst, such as pyrrolidine, yields 2,4-bis(n-octylthiomethyl)-6-methylphenol. google.com This compound is utilized as an antioxidant for plastics, elastomers, and lubricants. google.com While this synthesis starts from o-cresol, it demonstrates the introduction of thioether functionalities at the positions that are hydroxymethylated in the title compound, suggesting a potential pathway for derivatization.

Furthermore, the hydroxymethyl groups can serve as handles for building larger, more complex molecules. For instance, they can be used in condensation reactions. The related compound, 2,6-bis(hydroxymethyl)-p-cresol (B160597), is known to act as a cross-linking agent. biosynth.com This suggests that this compound could be employed in the synthesis of polymers and resins.

Table 3: Examples of Substituted Phenol Derivatives and Their Applications

| Derivative | Synthetic Precursors/Reagents | Application | Reference |

| 2,4-Bis(n-octylthiomethyl)-6-methylphenol | o-cresol, paraformaldehyde, n-octyl mercaptan, pyrrolidine | Antioxidant | google.com |

| 1-{[2,6-Bis(hydroxymethyl)-4-methylphenoxy]methyl}-3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene | 2,6-Bis(hydroxymethyl)-4-methylphenol, 1-(bromomethyl)-3,5-bis[(4,6-dimethylpyridin-2-yl)aminomethyl]-2,4,6-triethylbenzene | Artificial receptors for molecular recognition | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2,4 Bis Hydroxymethyl 6 Methylphenol

Reaction Pathways of Bis(hydroxymethyl)phenol Systems

The reactivity of bis(hydroxymethyl)phenol systems, such as 2,4-bis(hydroxymethyl)-6-methylphenol, is multifaceted. The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution and is susceptible to oxidation. Concurrently, the hydroxymethyl groups can undergo reactions typical of benzylic alcohols.

Oxidative Transformations to Quinones and Related Species

Phenols are known to undergo oxidation to form quinones, and this reactivity is extended to substituted phenols like this compound. maqsad.io The presence of activating groups, such as the hydroxyl and methyl groups, influences the ease of oxidation. For instance, the oxidation of 2,4,6-trimethylphenol (B147578) in the presence of Fe(III) aquacomplexes leads to the formation of 2,6-dimethyl-4-(hydroxymethyl)phenol and subsequently 3,5-dimethyl-4-hydroxybenzaldehyde, demonstrating the reactivity of the methyl group, which can be analogous to the hydroxymethyl group under certain oxidative conditions. rsc.org

A significant pathway for the transformation of hydroxymethylphenols involves the formation of highly reactive intermediates known as quinone methides. nih.govcapes.gov.br These species are generated through the dehydration of the hydroxymethyl group, a process that can be induced photochemically. nih.govacs.org Theoretical studies have confirmed the viability of quinone methide formation from hydroxymethylphenols, proposing mechanisms such as elimination unimolecular conjugate base (E1cb) and water-aided intramolecular water elimination. mdpi.com The formation of a quinone methide from this compound would create a highly electrophilic center, susceptible to nucleophilic attack. nih.gov

Reductive Processes in Phenolic Architectures

While the oxidation of phenols is a well-established area of study, the reductive processes of this compound are less documented in the literature. However, general reductive pathways can be considered. The hydroxymethyl groups can be reduced to methyl groups. For example, 2,6-bis(hydroxymethyl)-p-cresol (B160597) can be reduced to 2,4,6-trimethylphenol using a platinum-alumina catalyst and hydrogen. prepchem.com This suggests that this compound could potentially be reduced to 2,4,6-trimethylphenol under similar conditions.

Nucleophilic Substitution Reactions at Hydroxymethyl Groups

The hydroxymethyl groups in this compound are benzylic in nature, which makes them susceptible to nucleophilic substitution reactions. wikipedia.org The hydroxyl group of a benzylic alcohol can be replaced by a nucleophile, often after protonation of the hydroxyl to form a good leaving group (water). For example, the reaction of 4-(hydroxymethyl)phenol with hydrochloric acid results in the substitution of the hydroxymethyl group with a chlorine atom to form 4-(chloromethyl)phenol. nagwa.com This reactivity is distinct from the phenolic hydroxyl group, which is generally unreactive towards nucleophilic substitution. libretexts.org Therefore, it is expected that the two hydroxymethyl groups of this compound could undergo nucleophilic substitution with various nucleophiles under appropriate conditions.

Influence of Molecular Structure on Reactivity Profiles

The specific arrangement of substituents on the aromatic ring of this compound significantly influences its reactivity. The phenolic hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. maqsad.io In this molecule, the positions ortho and para to the hydroxyl group are already substituted. The methyl group at the 6-position is also an activating group.

The reactivity of the hydroxymethyl groups is influenced by the electronic nature of the phenol (B47542) ring. The electron-donating character of the phenolic hydroxyl group can stabilize a carbocation intermediate formed at the benzylic position, thus facilitating nucleophilic substitution reactions at the hydroxymethyl groups. The relative reactivity of the two hydroxymethyl groups at the 2- and 4-positions may differ due to steric hindrance from the adjacent methyl group and the phenolic hydroxyl group.

Theoretical Approaches to Understanding Reaction Mechanisms

Computational chemistry provides valuable insights into the reaction mechanisms of phenolic compounds. rsc.org For instance, density functional theory (DFT) has been used to confirm the quinone methide hypothesis for condensation reactions in phenol-formaldehyde resin synthesis. mdpi.com Such theoretical calculations can elucidate the structures of intermediates and transition states, as well as the potential energy barriers of reaction pathways, helping to distinguish between different possible mechanisms. mdpi.com

Analysis of Molecular Target Interactions via Non-Covalent Forces

Non-covalent interactions play a crucial role in the structure and reactivity of molecules. libretexts.orgnih.gov In this compound, intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the ortho-hydroxymethyl group. Intermolecular hydrogen bonding is also significant, leading to the formation of molecular assemblies in the solid state. researchgate.net These non-covalent interactions can influence the molecule's conformation and its interactions with other molecules or biological targets. The understanding of these forces is critical in fields like crystal engineering and drug design. scielo.org.mx

Computational Modeling of Reaction Intermediates

Extensive searches of publicly available scientific literature and chemical databases have revealed no specific studies focused on the computational modeling of reaction intermediates for the compound this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, it appears that dedicated research into the specific intermediates formed during the reactions of this particular phenol has not been published.

General computational studies on related phenolic compounds and the broader field of phenol-formaldehyde resin chemistry exist. These studies often employ methods like Density Functional Theory (DFT) to investigate the reactivity of phenols with formaldehyde (B43269) and to model the formation of methylene (B1212753) bridges and other linkages that lead to polymerization. researchgate.netminia.edu.egyoutube.com For instance, computational chemistry has been utilized to correlate the reactivity of various phenolic compounds with formaldehyde to the calculated charges on the reactive sites of the phenol rings. researchgate.net Furthermore, reactive molecular dynamics simulations have been developed to model the polymerization and pyrolysis of phenolic resins, providing insights into the evolution of material properties. digitellinc.com

These general studies indicate the types of intermediates that are likely to be involved in the reactions of this compound, such as quinone methides and various oligomeric species. However, without specific computational data for this compound, a detailed analysis of its reaction intermediates remains speculative. Such an analysis would require dedicated quantum chemical calculations to determine the geometries, energies, and transition states of the potential intermediates.

Future research in this area would be valuable for a more complete understanding of the reactivity and applications of this compound, particularly in the context of resin formation and other polymerization processes.

Coordination Chemistry and Metal Complexation of 2,4 Bis Hydroxymethyl 6 Methylphenol and Its Derivatives

Ligand Design Principles from Hydroxymethyl Phenols

The coordination behavior of hydroxymethyl phenols is dictated by the presence of multiple potential donor sites: the phenolate (B1203915) oxygen and the oxygen atoms of the one or two hydroxymethyl groups. A critical aspect of these ligands is the pronounced tendency of the deprotonated hydroxymethyl groups (benzylalcoholates) to act as bridging units between two or more metal centers. This bridging capability is a fundamental principle in the design of high-nuclearity metal clusters.

The structural arrangement of the donor groups also plays a crucial role. For instance, in 2,6-Bis(hydroxymethyl)-p-cresol (B160597), the two hydroxymethyl groups are positioned ortho to the phenolic hydroxyl group. This arrangement allows the ligand to act as a tridentate chelating and bridging ligand, facilitating the formation of polynuclear complexes. The steric and electronic properties of the substituent at the para position relative to the phenolic hydroxyl can also be tuned to influence the solubility, stability, and reactivity of the resulting metal complexes.

Furthermore, the hydroxymethyl groups can participate in extensive hydrogen-bonding networks in the solid state. These non-covalent interactions can influence the self-assembly of the ligands and the final architecture of the metal complexes, leading to the formation of supramolecular structures.

Formation of Metal Complexes

The versatile coordination modes of 2,4-Bis(hydroxymethyl)-6-methylphenol and its derivatives enable the formation of a wide array of metal complexes with varying nuclearities and geometries.

The reaction of 2,6-Bis(hydroxymethyl)-p-cresol with transition metal precursors has led to the isolation of several polynuclear complexes. A notable example is the formation of a binuclear oxovanadium(V) compound where the ligand acts as a bridge between the two metal centers. sigmaaldrich.com Upon exposure to light and air, this binuclear species can further oligomerize.

Another significant finding is the reaction of 2,6-Bis(hydroxymethyl)-p-cresol with titanium(IV) alkoxides. This reaction yields a tetranuclear titanium(IV) complex. In this structure, the tetrameric core of the titanium alkoxide is preserved, with the hydroxymethyl phenol (B47542) ligands coordinating to the titanium centers in various modes, including chelating and bridging. chemicalbook.com The formation of such high-nuclearity clusters is a testament to the efficacy of this ligand in assembling multiple metal ions. While not involving the specific ligand of focus, related studies on other phenol-based ligands have demonstrated the formation of even larger transition metal clusters, such as high-nuclearity manganese(III) clusters, highlighting the general potential of this ligand class in constructing complex magnetic molecules. nih.gov

| Metal Center | Nuclearity | Ligand | Key Structural Features | Reference |

| Vanadium(V) | Binuclear | 2,6-Bis(hydroxymethyl)-p-cresol | Bridging ligand | sigmaaldrich.com |

| Titanium(IV) | Tetranuclear | 2,6-Bis(hydroxymethyl)-p-cresol | Chelating and bridging ligand | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

The coordination chemistry of this compound with lanthanide elements is a less explored area. However, based on the known affinity of lanthanide ions for oxygen donor ligands, it is anticipated that stable complexes can be formed. Lanthanides readily coordinate with ligands containing hydroxyl groups, such as α-hydroxy carboxylates, to form a variety of coordination compounds. capes.gov.br The multiple hydroxyl groups in this compound could act as effective binding sites for lanthanide ions, potentially leading to the formation of luminescent or magnetic materials. The "hard" nature of the oxygen donors in the ligand is well-suited for coordination to the "hard" lanthanide ions.

Similarly, there is a scarcity of reported studies on the complexation of this compound with platinum group metals (Ru, Rh, Pd, Os, Ir, Pt). Nevertheless, the rich coordination chemistry of these metals suggests significant potential. Platinum group metals are known to form a vast number of complexes with a variety of ligands, including functionalized phenols. These metals are key components in many catalytic processes and have been used to construct high-nuclearity clusters. matthey.comnih.gov The ability of the hydroxymethyl phenol ligand to bridge metal centers could be exploited to synthesize novel polynuclear platinum group metal complexes with interesting catalytic or material properties.

Elucidation of Coordination Modes and Structural Architectures

As previously mentioned, the deprotonated hydroxymethyl groups of ligands like 2,6-Bis(hydroxymethyl)-p-cresol are excellent bridging units. In the tetranuclear titanium(IV) complex, the ligands adopt multiple coordination modes, acting as chelating, chelating-bridging, and tridentate units to link the four titanium atoms. chemicalbook.com This versatility is a direct consequence of the flexible nature of the hydroxymethyl arms and their ability to adapt to the geometric preferences of the metal centers.

The formation of high-nuclearity clusters is a direct result of this bridging functionality. By connecting multiple metal ions, the ligand facilitates the construction of extended molecular frameworks. The study of these high-nuclearity clusters is an active area of research, with potential applications in single-molecule magnets and as models for the active sites of metalloenzymes. ufl.edu

Terminal Coordination Modes with Lewis-Acidic Metal Ions

The coordination chemistry of this compound and its derivatives is characterized by a strong inclination of the benzylalcoholato groups to act as bridging ligands between metal centers. researchgate.net This tendency is attributed to the pronounced basicity of the benzylalcoholato function, which arises from the absence of resonance stabilization for the corresponding anion. researchgate.net Consequently, the formation of complexes where these groups bind to a single metal ion in a terminal fashion is uncommon.

However, the use of strongly Lewis-acidic metal ions can overcome this bridging propensity and enforce a terminal coordination mode. researchgate.net Research has demonstrated that metal ions with a high positive charge and a strong affinity for oxygen donors can facilitate the deprotonation and subsequent terminal binding of the hydroxymethyl groups. A notable example is the reaction with titanium(IV), a strong Lewis acid. This interaction has led to the successful synthesis of a dinuclear titanium complex, [(Lt-Bu)3Ti2]-, where the benzylalcoholato function exhibits a terminal coordination mode. researchgate.net This specific case underscores the critical role of the metal ion's Lewis acidity in directing the coordination behavior of this compound-type ligands.

Exploration of Magnetic Properties in Derived Metal Clusters

The versatile bridging capabilities of this compound and its analogues make them excellent candidates for the construction of high-nuclearity metal clusters with intriguing magnetic properties. researchgate.net The spatial arrangement of the hydroxymethyl and phenolic oxygen atoms allows for the assembly of multiple metal ions in close proximity, leading to significant magnetic exchange interactions between them. These interactions can be either ferromagnetic (aligning the spins of the metal ions in the same direction) or antiferromagnetic (aligning the spins in opposite directions), depending on factors such as the nature of the metal ions, the bridging angles, and the metal-metal distances. lucp.net

The design and synthesis of polynuclear complexes using such ligands have become an area of intense research, driven by their potential applications in molecular magnetism and the development of single-molecule magnets (SMMs). lucp.net SMMs are individual molecules that can exhibit magnetic hysteresis, a property traditionally associated with bulk magnetic materials.

A significant finding in this area is the synthesis of a nonadecanuclear mixed-valence manganese complex, [MnIII12MnII7], derived from a 2,6-bis(hydroxymethyl)phenol ligand. researchgate.net This remarkable cluster exhibits ferromagnetic interactions, resulting in a total spin ground state (St) of 83/2, which was the highest spin state ever established in a molecule at the time of its discovery. researchgate.net This result powerfully demonstrates the efficacy of using 2,6-bis(hydroxymethyl)phenol-based ligands to create metal clusters with substantial magnetic moments.

The magnetic behavior of these clusters is typically investigated by measuring the temperature dependence of the magnetic susceptibility. For instance, in a trinuclear copper(II) complex synthesized with a derivative, strong antiferromagnetic interactions were observed between the copper(II) centers through a bridging phenoxo oxygen atom. mdpi.com The study of these magnetic properties provides fundamental insights into the structure-property relationships that govern molecular magnetism. nih.gov

Applications of 2,4 Bis Hydroxymethyl 6 Methylphenol in Polymer Science and Materials Chemistry

Role in Polymer Synthesis and Modification

The inherent reactivity of its functional groups enables 2,4-Bis(hydroxymethyl)-6-methylphenol to serve as a foundational building block for a variety of polymers and as an agent for the modification of existing polymer chains.

As a trifunctional monomer, this compound can undergo self-condensation or react with other monomers to create complex polymer networks. The hydroxymethyl groups are active sites that can engage in condensation reactions, which typically proceed with the elimination of water to form methylene (B1212753) or ether bridges between the phenolic units. This reaction is fundamental to the formation of phenolic resins.

While specific research on the homopolymerization of this compound is not prominent in the reviewed literature, the chemistry of its isomer, 2,6-Bis(hydroxymethyl)-p-cresol (B160597), offers insights into its potential as a polymer precursor. For example, 2,6-Bis(hydroxymethyl)-p-cresol has been utilized as a bridging ligand in the synthesis of complex oligomeric compounds. This suggests that this compound could be similarly employed to fabricate specialized polymeric and oligomeric materials.

The hydroxymethyl groups on the aromatic ring are central to the function of this compound as a cross-linking agent. In the presence of heat or an acidic catalyst, these groups can react with active hydrogen atoms on adjacent polymer chains or with other hydroxymethyl groups, leading to the formation of a three-dimensional network. This cross-linking imparts enhanced rigidity, thermal stability, and chemical resistance to the final material.

Although direct evidence for its application in photosensitive polymers is limited, phenolic compounds with multiple reactive sites are known to be essential components in some photoresist formulations. For instance, related phenolic structures are utilized in positive photoresist compositions. It is therefore plausible that this compound could be integrated into such systems, where its cross-linking capability would be critical to the performance of the photoresist.

Integration into Resin Formulations

The most significant area of application for phenolic compounds such as this compound is in the formulation of industrial resins, particularly phenol-formaldehyde and other thermosetting systems.

Phenol-formaldehyde (PF) resins are synthetic polymers derived from the reaction of phenol (B47542) or a substituted phenol with formaldehyde (B43269). wikipedia.org this compound can be viewed as a pre-reacted monomer, representing an early-stage product of the reaction between o-cresol (B1677501) and formaldehyde. It can be classified as a type of resol resin, which is characterized by a formaldehyde-to-phenol molar ratio greater than one and is typically produced under alkaline conditions. wikipedia.org

The synthesis of resins from o-cresol, formaldehyde, and other aldehydes such as furfural (B47365) has been explored to develop more environmentally friendly alternatives to conventional phenol-formaldehyde resins. nih.govnih.gov Following modification, these resins are suitable for use in the paint industry. nih.gov The general reaction pathway involves the formation of hydroxymethylphenols, which subsequently condense to form the resin. nih.gov

A derivative, 2,4-bis(n-octylthiomethyl)-6-methylphenol, is synthesized from o-cresol, paraformaldehyde, and n-octyl mercaptan and finds use as an antioxidant. google.com This underscores the industrial relevance of the core 2,4,6-substituted phenol structure.

Thermosetting polymers are materials that are irreversibly cured, usually by the application of heat, to become rigid and infusible. wikipedia.org The curing process is characterized by extensive cross-linking between polymer chains. wikipedia.org With its multiple reactive sites, this compound is an excellent candidate for incorporation into thermosetting resin systems. Upon heating, it can self-condense or react with other components in a formulation to generate a highly cross-linked network.

The desirable properties of thermosetting plastics, such as high strength and thermal stability, are a direct consequence of this three-dimensional network of covalent bonds. wikipedia.org While specific data on thermosets formulated with this compound are not widely available, the chemistry of o-cresol-formaldehyde epoxy resins, which are employed as heat-resistant materials for electronic components, provides a pertinent example of the application of analogous structures. njchm.com

Material Performance Enhancement and Functional Coatings

The inclusion of this compound and its derivatives in polymer formulations can lead to significant enhancements in the performance of the final material. Its inherent phenolic structure can confer antioxidant properties, while the cross-linked network it helps to form can improve thermal stability, mechanical strength, and chemical resistance.

For instance, phenol-cresol-formaldehyde resins have demonstrated efficacy as modifiers for road bitumen, where they improve adhesive and physico-mechanical properties. researchgate.net Although this refers to a mixture of phenols, it exemplifies the principle of using such compounds for material enhancement.

Furthermore, derivatives like 2,4-bis(dodecylthiomethyl)-6-methylphenol are utilized as multifunctional hindered phenolic antioxidants, which provide thermal and processing stability to polymers. alfa-chemistry.com This highlights the potential of the underlying phenolic structure in protecting materials from degradation.

Data Tables

Table 1: Properties of a Representative Cresol-based Phenolic Monomer (2,6-Bis(hydroxymethyl)-p-cresol)

This data is for the isomer 2,6-Bis(hydroxymethyl)-p-cresol and is provided for illustrative purposes.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₃ | sigmaaldrich.com |

| Molecular Weight | 168.19 g/mol | sigmaaldrich.com |

| Appearance | Pale brown crystals/powder | cymitquimica.com |

| Melting Point | 119–126 °C | vwr.com |

| Boiling Point | 363 °C (at 1013 hPa) | vwr.com |

Table 2: General Characteristics of Phenol-Formaldehyde Resin Types

This table is based on general knowledge of phenol-formaldehyde resin chemistry. wikipedia.org

| Feature | Resol Resins | Novolac Resins |

| Formaldehyde/Phenol Ratio | > 1 | < 1 |

| Catalyst | Alkaline (e.g., NaOH) | Acidic (e.g., Oxalic Acid) |

| Structure before Curing | Rich in hydroxymethyl groups, can be liquid or solid | Linear polymer chains, typically solid |

| Curing Mechanism | Self-curing with heat | Requires a curing agent (e.g., hexamethylenetetramine) |

| Typical Precursors | Phenol, Substituted Phenols (e.g., o-cresol) | Phenol, Cresols |

Theoretical and Computational Studies on 2,4 Bis Hydroxymethyl 6 Methylphenol

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These approaches solve the Schrödinger equation, albeit in an approximate form, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a predominant computational method used for studying phenolic compounds due to its favorable balance of accuracy and computational cost. researchgate.netjacsdirectory.com This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The accuracy of DFT calculations is highly dependent on the choice of the functional (which approximates the exchange-correlation energy) and the basis set (which describes the atomic orbitals).

For molecules like substituted phenols, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. researchgate.netcore.ac.uk The selection of a basis set is also critical; sets like 6-311G(d,p) or 6-311+G(d,p) are frequently used as they provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding. researchgate.net The optimization of the molecular geometry using these methods yields key parameters such as bond lengths and angles.

Table 1: Predicted Optimized Geometrical Parameters for Phenolic Compounds using DFT The following table is illustrative, showing typical parameters that would be calculated for 2,4-Bis(hydroxymethyl)-6-methylphenol based on studies of similar molecules.

| Parameter | Typical Calculated Value (Å or °) | Methodology Reference |

|---|---|---|

| C-O (Phenolic) Bond Length | ~1.37 Å | researchgate.net |

| C-O (Hydroxymethyl) Bond Length | ~1.45 Å | nih.gov |

| O-H (Phenolic) Bond Length | ~0.96 Å | researchgate.net |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å | jacsdirectory.com |

| C-C-O (Phenolic) Bond Angle | ~119° | nih.gov |

| C-C-O (Hydroxymethyl) Bond Angle | ~112° | nih.gov |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). nih.gov

The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO's energy relates to its ability to accept an electron (its electron affinity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov For the title compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed more broadly.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Properties This table presents typical values for phenolic compounds, illustrating the data obtained from FMO analysis.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability materialsciencejournal.org |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability materialsciencejournal.org |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.5 eV | Chemical reactivity and stability nih.gov |

Computational Prediction of Reactivity and Interaction Mechanisms

Computational methods can also predict how a molecule will interact with other chemical species. This is achieved by mapping its electronic properties to identify reactive sites and analyzing the forces that govern its interactions with other molecules.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red : Regions of most negative potential, rich in electrons. These are the most likely sites for electrophilic attack (nucleophilic centers). For this compound, these would be centered on the oxygen atoms of the phenolic and hydroxymethyl groups. nih.govnih.gov

Blue : Regions of most positive potential, which are electron-poor. These are susceptible to nucleophilic attack (electrophilic centers). These are typically found around the acidic hydrogen atoms, particularly the hydrogen of the phenolic hydroxyl group. nih.govnih.gov

Green/Yellow : Regions of near-zero potential, indicating non-polar areas. nih.gov

This analysis helps in understanding the molecule's reactivity in various chemical environments. researchgate.net

The structure and properties of this compound in a condensed phase (solid or liquid) are governed by intermolecular interactions. The most significant of these are hydrogen bonds, given the presence of three hydroxyl groups. Computational studies can identify and quantify these interactions.

A crystallographic study on the closely related isomer, 2,6-Bis(hydroxymethyl)-4-methylphenol, revealed that its molecules form extensive hydrogen-bonding networks. nih.gov In the solid state, these molecules assemble into dimeric subunits held together by hydrogen bonds between the hydroxymethyl groups. nih.gov It is highly probable that this compound would exhibit similar behavior, forming strong intermolecular O-H···O hydrogen bonds involving both its phenolic and hydroxymethyl groups, leading to the formation of complex sheets or chains in the solid state.

Spectroscopic Characterization and Computational Correlation

A powerful application of computational chemistry is the prediction of spectroscopic properties. By calculating these properties and comparing them to experimental data, scientists can confirm molecular structures and confidently assign spectral peaks.

For instance, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. core.ac.uk A study on 2,4,6-trimethylphenol (B147578) demonstrated that theoretical frequencies calculated using the B3LYP method with a 6-31+G(d,p) basis set showed good agreement with experimental FTIR and FT-Raman spectra. core.ac.uk Such a correlation allows for a detailed assignment of vibrational modes, such as O-H stretching, C-O stretching, and aromatic ring vibrations. Although experimental spectra for this compound are not accompanied by detailed computational assignments in the literature, this combined experimental-theoretical approach is the standard for a definitive spectroscopic characterization. nih.gov

Research on Biological Activity and Biomedical Research Applications of 2,4 Bis Hydroxymethyl 6 Methylphenol and Its Analogs

Investigation into Biological Scaffolding Properties for Chemical Biology

Phenolic compounds are widely recognized for their utility as foundational structures, or scaffolds, in the synthesis of more complex, biologically active molecules. nih.govnih.gov The inherent reactivity of the phenol (B47542) ring and its hydroxyl group allows for various chemical modifications, making phenols versatile building blocks in medicinal chemistry. nih.govnih.gov Natural diphenols, in particular, are frequently employed as scaffolds to develop new and efficient biologically active drugs. nih.gov The process of ortho-functionalization, where chemical groups are added to the positions on the aromatic ring adjacent to the hydroxyl group, is a common strategy to create diverse and complex phenolic derivatives. nih.gov

In this context, 2,4-Bis(hydroxymethyl)-6-methylphenol presents an interesting scaffold. The presence of two hydroxymethyl groups (-CH2OH) in addition to the phenolic hydroxyl group offers multiple sites for chemical modification. These functional groups can be used as handles to attach other molecules or to build more complex structures. For instance, a related compound, 2,6-Bis(hydroxymethyl)-p-cresol (B160597), has been utilized as a bridging ligand to create binuclear oxovanadium(V) compounds, which can then form larger oligomeric structures. sigmaaldrich.com This demonstrates the potential of bis(hydroxymethyl)phenols to act as connectors or building blocks for larger molecular assemblies, a key characteristic of a useful biological scaffold.

While direct research on this compound as a biological scaffold is not extensively documented, the principles of phenolic chemistry and the demonstrated utility of similar compounds suggest its potential in this area. nih.govnih.govsigmaaldrich.com The ability to create libraries of diverse compounds based on this central scaffold could be valuable for drug discovery and chemical biology research.

Potential for Antimicrobial Research Applications

Phenolic compounds have a long history of use as antimicrobial agents. rroij.com Their mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents, or the denaturation of essential proteins and enzymes. nih.govfrontiersin.org The antimicrobial efficacy of phenolic compounds is influenced by their specific chemical structure, including the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring. nih.gov An increase in the number of hydroxyl groups on a phenol has been shown to correlate with increased antibacterial activity. nih.gov

Research into the antimicrobial properties of analogs of this compound provides insight into its potential in this field. A particularly relevant analog is phenol, 2,4-bis(1,1-dimethylethyl)-, which has demonstrated significant antifungal activity. nih.govsci-hub.secore.ac.uk Studies have shown this compound to be effective against a range of plant pathogenic fungi, including Pithomyces atro-olivaceous, Curvularia lunata, Bipolaris maydis, and Rhizoctonia solani. nih.govsci-hub.secore.ac.uk

The antimicrobial activity of various phenolic compounds against different microbial species has been documented in several studies. The following table summarizes the findings for some of these compounds, highlighting their potential as antimicrobial agents.

| Phenolic Compound | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Phenol, 2,4-bis(1,1-dimethylethyl)- | Pithomyces atro-olivaceous | Inhibition of fungal mycelial growth | nih.govsci-hub.se |

| Phenol, 2,4-bis(1,1-dimethylethyl)- | Curvularia lunata | Strong inhibitory effects | core.ac.uk |

| Thymol (B1683141) | Candida spp. | Antifungal activity with MIC values of 39 µg/mL | mdpi.com |

| Eugenol | Candida spp. | Antifungal activity with MIC values ranging from 150-620 µg/mL | mdpi.com |

| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibited biofilm formation and had bactericidal activity | nih.gov |

The structural similarities between this compound and these active analogs suggest that it may also possess antimicrobial properties worth investigating. The presence of the hydroxyl and hydroxymethyl groups could play a role in its interaction with microbial targets.

Exploration in Antioxidant Mechanisms and Research

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.gov The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. wikipedia.org The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring, making it less reactive. prepchem.com The antioxidant activity of a phenolic compound is influenced by its chemical structure, including the number and position of hydroxyl groups and other substituents. nih.gov

The antioxidant potential of this compound can be inferred from the behavior of related phenolic compounds. Butylated hydroxytoluene (BHT), a well-known synthetic antioxidant, is structurally similar, featuring a methyl group and bulky substituents on the phenol ring. wikipedia.orgprepchem.com The electron-donating nature of the alkyl groups on the ring enhances the reactivity of the phenolic hydroxyl group towards free radicals. prepchem.com In this compound, the hydroxymethyl groups could similarly influence its antioxidant capacity.

Studies on a variety of phenolic compounds have demonstrated their ability to scavenge different types of free radicals. The following table presents data on the radical scavenging activity of several phenolic compounds, providing a basis for understanding the potential antioxidant mechanisms of this compound.

| Phenolic Compound | Radical Scavenging Assay | Key Finding | Reference |

|---|---|---|---|

| Thymol | DPPH, Superoxide, and Hydroxyl radical scavenging | Demonstrated superior reducing power and radical scavenging activity. | nih.gov |

| Curcumin | Direct radical scavenging and modulation of antioxidant enzymes | Can directly scavenge free radicals and inhibit ROS-generating enzymes. | nih.gov |

| Genistein | ROS and RNS scavenging | Shows the ability to scavenge reactive oxygen and nitrogen species. | mdpi.com |

| Butylated hydroxytoluene (BHT) | Peroxy radical scavenging | Acts as a terminating agent that suppresses autoxidation by converting peroxy radicals to hydroperoxides. | wikipedia.org |

The presence of the phenolic hydroxyl group in this compound is the primary determinant of its expected antioxidant activity through hydrogen atom donation. The hydroxymethyl substituents may further modulate this activity.

Studies on Interactions with Molecular Targets and Biological Pathways

Understanding how a compound interacts with specific molecular targets within a biological system is crucial for elucidating its mechanism of action and potential therapeutic applications. For phenolic compounds, these interactions can be diverse, ranging from enzyme inhibition to modulation of signaling pathways. nih.govfrontiersin.org

While direct studies on the molecular targets of this compound are limited, research on its close analogs provides valuable clues. For example, in silico docking studies have been performed on phenol, 2,4-bis(1,1-dimethylethyl)-, a structurally similar compound. nih.govsci-hub.se These studies revealed that this analog effectively binds to the active site of mitochondrial F1F0 Adenosine triphosphate (ATP) synthase in the fungus Pithomyces atro-olivaceous. nih.govsci-hub.se ATP synthase is a critical enzyme for cellular energy production, and its inhibition can have profound effects on microbial growth and survival. This suggests that ATP synthase could be a potential molecular target for antifungal phenols.

Furthermore, other phenolic compounds have been shown to interact with various biological targets. For instance, thymol has been reported to have anti-inflammatory effects by inhibiting the recruitment of cytokines and chemokines. nih.gov Another phenolic compound, luteolin, has been shown to increase the activity of enzymes like catalase and acetylcholinesterase in studies with Drosophila melanogaster. mdpi.com

The following table summarizes the known or predicted molecular targets for some phenolic compounds, illustrating the range of biological pathways that can be influenced by this class of molecules.

| Phenolic Compound/Analog | Molecular Target/Pathway | Organism/System Studied | Reference |

|---|---|---|---|

| Phenol, 2,4-bis(1,1-dimethylethyl)- | Mitochondrial F1F0 ATP synthase | Pithomyces atro-olivaceous (fungus) | nih.govsci-hub.se |

| Thymol | Cytokine and chemokine recruitment (inflammation) | In vitro and in vivo models | nih.gov |

| Luteolin | Catalase, Acetylcholinesterase | Drosophila melanogaster | mdpi.com |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Quorum sensing regulator genes (e.g., luxR) | Vibrio harveyi (bacterium) | ebi.ac.uk |

Given the structural features of this compound, it is plausible that it could interact with a variety of molecular targets, particularly enzymes and proteins within microbial or mammalian cells. Further research, including molecular docking studies and biochemical assays, is needed to identify its specific targets and elucidate its effects on biological pathways.

Future Research Directions and Emerging Opportunities for 2,4 Bis Hydroxymethyl 6 Methylphenol

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of hydroxymethylated phenols often involves the use of formaldehyde (B43269) and a base catalyst. While effective, these methods can present environmental and safety challenges. Future research is poised to address these limitations by developing more sustainable and efficient synthetic routes to 2,4-Bis(hydroxymethyl)-6-methylphenol.

A common synthetic approach for related isomers, such as 2,6-bis(hydroxymethyl)-p-cresol (B160597), involves the reaction of the corresponding cresol (B1669610) with formaldehyde in the presence of a base like sodium hydroxide (B78521). prepchem.com A similar strategy starting from o-cresol (B1677501) and paraformaldehyde is employed for derivatives like 2,4-bis(n-octylthiomethyl)-6-methylphenol, suggesting a viable pathway for the target molecule. google.com

Future research should focus on "green chemistry" principles to refine these syntheses. This includes the exploration of:

Alternative Catalysts: Replacing homogeneous catalysts with heterogeneous, recyclable options such as microporous titanoaluminophosphate molecular sieves, which have shown ortho-selectivity in phenol (B47542) hydroxymethylation, could enhance sustainability. iitm.ac.in

Bio-based Feedstocks: Investigating the potential of deriving the phenolic backbone from renewable resources like lignin (B12514952) would significantly improve the environmental footprint of the synthesis.

Enzymatic and Biocatalytic Methods: Although specific enzymes for the direct synthesis of this compound have not yet been identified, the broader field of biocatalysis offers promising avenues. Research into engineered enzymes or whole-cell systems could lead to highly selective and environmentally benign production methods, as has been explored for other substituted phenols.

| Parameter | Traditional Synthesis | Potential Sustainable Approaches |

| Starting Materials | o-Cresol, Formaldehyde | Bio-derived phenols, Renewable aldehydes |

| Catalyst | Homogeneous bases (e.g., NaOH) | Heterogeneous solid acids/bases, Enzymes |

| Solvents | Often aqueous or organic solvents | Greener solvents (e.g., water, supercritical CO2), Solvent-free conditions |

| Byproducts | Potential for unwanted isomers and resinous materials | Higher selectivity leading to fewer byproducts |

| Energy Consumption | Can require elevated temperatures and pressures | Milder reaction conditions under biocatalysis |

Exploration of Advanced Material Applications Beyond Current Scope

The two hydroxylmethyl groups and the phenolic hydroxyl group of this compound make it an excellent candidate as a versatile building block for a wide range of advanced materials. While its derivatives are known for their use as antioxidants, the parent compound holds significant untapped potential. alfa-chemistry.com

Future research in materials science should explore the incorporation of this compound into:

High-Performance Polymers: Its trifunctional nature allows it to act as a crosslinking agent or a monomer in the synthesis of novel thermosetting resins, such as epoxies and phenolics. This could lead to materials with enhanced thermal stability, flame retardancy, and mechanical properties.

Advanced Coatings and Adhesives: As a component in coating formulations, it could improve adhesion, corrosion resistance, and durability. Its phenolic structure suggests inherent antioxidant properties that could protect the coated substrate.

Functional Porous Materials: The rigid aromatic core and the reactive hydroxyl groups make it a suitable precursor for the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs). These materials could find applications in gas storage, separation, and catalysis.

Biomaterials: The potential for creating biocompatible and biodegradable polymers from this compound could be explored for applications in drug delivery, tissue engineering, and medical devices.

| Potential Application Area | Role of this compound | Anticipated Material Properties |

| Epoxy Resins | Curing agent, Modifier | Increased thermal stability, Improved flame retardancy |

| Phenolic Resins | Monomer, Crosslinker | Enhanced mechanical strength, High-temperature resistance |

| Coatings | Adhesion promoter, Antioxidant | Improved durability, Corrosion protection |

| Porous Organic Polymers | Building block | High surface area, Tunable porosity |

Interdisciplinary Research Foci with Computational and Biological Sciences

The synergy between experimental chemistry and computational and biological sciences offers a powerful approach to accelerate the discovery and application of new molecules like this compound.

Computational Studies:

Density Functional Theory (DFT) and other molecular modeling techniques can provide valuable insights into the properties and reactivity of this compound. acs.orgacs.orgresearchgate.net Future computational research could focus on:

Reaction Mechanisms: Elucidating the precise mechanisms of its synthesis to optimize reaction conditions and catalyst selection.

Material Property Prediction: Simulating the properties of polymers and other materials derived from this compound to guide experimental efforts.

Structure-Property Relationships: Investigating how the substitution pattern on the phenolic ring influences its electronic properties, antioxidant potential, and reactivity. acs.org

Biological Investigations:

The biological activity of many phenolic compounds is well-documented, and exploring the potential of this compound in this arena is a promising research direction. Key areas for investigation include:

Antimicrobial Activity: Screening the compound against a range of bacteria and fungi to identify potential applications as a disinfectant or preservative. The structural similarity to other antimicrobial phenols suggests this could be a fruitful area of research. nih.govej-chem.org

Enzyme Inhibition: Investigating its ability to inhibit specific enzymes could lead to the development of new therapeutic agents. For instance, some phenolic compounds are known to inhibit enzymes like topoisomerase. nih.govnih.gov

Antioxidant and Radical Scavenging Properties: Quantifying its antioxidant capacity and comparing it to established antioxidants could open up applications in food preservation, cosmetics, and biomedicine.

| Research Area | Key Questions to Address | Potential Impact |

| Computational Chemistry | What are the optimal reaction pathways for sustainable synthesis? How does its structure influence material properties? | Accelerated development of new materials and synthetic methods. |

| Antimicrobial Research | Does it exhibit broad-spectrum antimicrobial activity? What is its mechanism of action against microbes? | Development of new preservatives and antimicrobial agents. |

| Enzyme Inhibition Studies | Can it selectively inhibit enzymes implicated in disease? | Discovery of novel drug leads. |

Q & A

Q. What synthetic routes and purification methods are effective for 2,4-Bis(hydroxymethyl)-6-methylphenol?

- Methodological Answer : The compound can be synthesized via hydroxymethylation of 6-methylphenol derivatives using formaldehyde under controlled pH and temperature. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization requires a combination of NMR (¹H/¹³C) to confirm substitution patterns and mass spectrometry (ESI-MS) for molecular weight validation. For purity assessment, HPLC with a C18 column and UV detection at 280 nm is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- Spectroscopy : FT-IR identifies hydroxyl and aromatic C–H stretches (3200–3600 cm⁻¹ and 1500–1600 cm⁻¹, respectively). ¹H NMR reveals methylene (–CH₂OH) protons as singlets (~4.6 ppm) and aromatic protons as a multiplet (~6.8–7.2 ppm) .

- Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths and angles. The WinGX suite facilitates data processing and symmetry analysis .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s rules) classifies hydrogen bonds into motifs like D (donor) and A (acceptor). For example, intermolecular O–H···O bonds between hydroxymethyl groups form R₂²(8) rings. SHELXPRO can generate hydrogen-bond tables, while Mercury software visualizes 3D packing. Comparative studies with analogs (e.g., 4-(hydroxymethyl)phenol) reveal how methyl substitution disrupts symmetry .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Mulliken charges. Solvent effects (e.g., water) are modeled using the Polarizable Continuum Model (PCM). These studies correlate with experimental UV-Vis spectra (λmax ~270 nm) and pKa values (~10.2 for phenolic –OH) .

Q. How does structural modification of this compound enhance its bioactivity?

- Methodological Answer : Derivative libraries (e.g., esterified hydroxymethyl groups or methyl-to-halogen substitutions) are screened against MRSA (methicillin-resistant Staphylococcus aureus). Minimum Inhibitory Concentration (MIC) assays in Mueller-Hinton broth (24–48 hrs) identify active analogs. SAR analysis links lipophilicity (logP) and hydrogen-bond donor capacity to antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.